molecular formula C9H12N2O B1652968 3-(3-Aminophenyl)propanamide CAS No. 1664-53-5

3-(3-Aminophenyl)propanamide

Cat. No.: B1652968
CAS No.: 1664-53-5
M. Wt: 164.20
InChI Key: QCYCUIGAICOZNN-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)propanamide is an organic compound characterized by the presence of an aminophenyl group attached to a propionamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)propanamide typically involves the reaction of 3-nitrobenzaldehyde with nitromethane to form 3-nitrochalcone, which is then reduced to 3-aminochalcone. The final step involves the reaction of 3-aminochalcone with propionyl chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalytic hydrogenation of 3-nitrochalcone followed by acylation with propionyl chloride. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Aminophenyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopropionanilide
  • 3′-Aminopropionanilide
  • M-Amino Propionanilide
  • m-Aminopropionanilide

Uniqueness

3-(3-Aminophenyl)propanamide is unique due to its specific aminophenyl and propionamide functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1664-53-5

Molecular Formula

C9H12N2O

Molecular Weight

164.20

IUPAC Name

3-(3-aminophenyl)propanamide

InChI

InChI=1S/C9H12N2O/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5,10H2,(H2,11,12)

InChI Key

QCYCUIGAICOZNN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)CCC(=O)N

Canonical SMILES

C1=CC(=CC(=C1)N)CCC(=O)N

Origin of Product

United States

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